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Introduction
Titanium aluminide (TiAl) alloys are a class of intermetallic compounds that possess a unique

combination of low density, high specific strength, good creep resistance, and excellent

oxidation resistance at elevated temperatures. These properties make them highly attractive for

applications in the aerospace, automotive, and energy sectors, particularly for components

such as turbine blades, turbocharger wheels, and exhaust valves. However, the inherent

brittleness and poor workability of TiAl alloys at room temperature pose significant challenges

to conventional manufacturing processes.

Laser Metal Deposition (LMD), a form of Directed Energy Deposition (DED), has emerged as a

promising additive manufacturing technique for fabricating complex, near-net-shape TiAl

components. LMD offers several advantages, including design flexibility, reduced material

waste, and the ability to create functionally graded materials. The process involves melting a

stream of metallic powder with a focused laser beam and depositing it onto a substrate,

building the component layer by layer.

Despite its potential, the successful LMD of TiAl is challenging due to the material's

susceptibility to cracking caused by high thermal gradients and residual stresses inherent to

the process. To overcome these challenges, careful control of process parameters, preheating

of the substrate, and post-deposition heat treatments are crucial.
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These application notes provide a comprehensive overview and detailed protocols for the laser

metal deposition of gamma titanium aluminide (γ-TiAl) components, with a focus on the

widely studied Ti-48Al-2Cr-2Nb alloy. The information is intended to guide researchers and

scientists in developing and optimizing the LMD process for producing high-quality, crack-free

TiAl components.

Data Presentation
Laser Metal Deposition Process Parameters for Titanium
Aluminide Alloys
The selection of appropriate process parameters is critical to achieving a stable melt pool, good

metallurgical bonding, and a defect-free microstructure. The following table summarizes typical

LMD process parameters used for various TiAl alloys, compiled from multiple research studies.
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Parameter
Ti-48Al-2Cr-

2Nb

TNM™-B1 (Ti-

43.5Al-4Nb-

1Mo-0.1B)

GE4822 (Ti-

48Al-2Cr-2Nb)

General

Recommendati

ons & Remarks

Laser Power (W) 300 - 1600 400 - 1200 600 - 1500

Higher power

can increase

deposition rate

but may lead to

excessive

melting and

elemental loss

(especially Al).

Needs to be

balanced with

scan speed and

powder feed

rate.

Scanning Speed

(mm/s)
3 - 15 5 - 20 8 - 12

Slower speeds

increase energy

input, which can

help reduce

cooling rates and

prevent cracking,

but may lead to

coarser

microstructures.

Powder Feed

Rate ( g/min )
2 - 10 3 - 12 4 - 8

Must be

sufficient to

ensure a

continuous and

stable deposition

process. Too

high a rate can

lead to lack of

fusion defects.
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Laser Beam

Diameter (mm)
1 - 4 2 - 5 2 - 4

A larger beam

diameter can

create a larger

melt pool,

potentially

reducing thermal

gradients.

Carrier Gas Flow

Rate (L/min)
2 - 5 (Argon) 3 - 6 (Argon) 2 - 5 (Argon)

Argon is typically

used to shield

the melt pool

from oxidation.

Flow rate affects

powder stream

focus and

shielding

effectiveness.

Shielding Gas

Flow Rate

(L/min)

10 - 20 (Argon) 12 - 25 (Argon) 10 - 20 (Argon)

Provides

additional

protection

against

atmospheric

contamination of

the melt pool and

surrounding

area.

Substrate

Preheating

Temp. (°C)

500 - 1100 600 - 1000 800 - 1100

Crucial for crack

prevention.

Preheating

above the brittle-

to-ductile

transition

temperature

(BDTT, ~700-

800°C) is often

necessary.[1]
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Hatch Spacing

(mm)
0.5 - 1.5 0.6 - 1.8 0.7 - 1.2

The overlap

between

adjacent tracks

influences the

surface

roughness and

the potential for

porosity. A 30-

50% overlap is

common.

Layer Thickness

(mm)
0.3 - 1.0 0.4 - 1.2 0.5 - 0.9

Determined by

the powder feed

rate and

scanning speed.

Thinner layers

generally result

in a better

surface finish.

Experimental Protocols
Protocol for Laser Metal Deposition of a Ti-48Al-2Cr-2Nb
Component
This protocol outlines the step-by-step procedure for fabricating a TiAl component using LMD.

3.1.1. Materials and Equipment

Powder: Pre-alloyed Ti-48Al-2Cr-2Nb powder with a particle size distribution of 45-150 µm.

The powder should be stored in a desiccator to prevent moisture absorption.

Substrate: A Ti-6Al-4V or a compatible TiAl plate of at least 6 mm thickness. The surface

should be grit-blasted and cleaned with acetone or ethanol prior to deposition.

LMD System: A commercial LMD system equipped with a high-power fiber or disk laser (e.g.,

1-4 kW), a coaxial powder feeding nozzle, and a multi-axis motion system.
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Controlled Atmosphere: An argon-filled glovebox or a local shielding gas delivery system to

maintain an inert atmosphere with oxygen levels below 50 ppm.

Substrate Preheating System: An induction heater or a resistive heating plate capable of

reaching and maintaining temperatures up to 1100°C.

Personal Protective Equipment (PPE): Laser safety goggles appropriate for the laser

wavelength, heat-resistant gloves, and a respirator for handling powders.

3.1.2. Procedure

Powder Preparation: Dry the Ti-48Al-2Cr-2Nb powder in a vacuum oven at 120°C for at least

2 hours to remove any adsorbed moisture.

Substrate Preparation: Secure the substrate plate to the build platform of the LMD system.

System Setup and Calibration:

Load the dried powder into the powder feeder.

Calibrate the powder feed rate to the desired value (e.g., 5 g/min ).

Set up the local shielding gas flow to ensure complete coverage of the deposition zone.

Position the laser nozzle at the correct stand-off distance from the substrate (typically 10-

15 mm).

Focus the laser beam on the substrate surface.

Preheating:

Heat the substrate to the target preheating temperature (e.g., 900°C) using the preheating

system.

Allow the temperature to stabilize for at least 30 minutes before starting the deposition.

Deposition Process:
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Program the LMD system with the desired CAD model and process parameters (refer to

Table 2.1).

Initiate the deposition process, ensuring that the first layer is well-adhered to the substrate.

Monitor the process for any instabilities, such as powder stream fluctuations or melt pool

irregularities.

Maintain the preheating temperature throughout the build.

Cooling:

After the deposition is complete, turn off the laser and powder feeder.

Allow the component to cool down slowly to room temperature under the inert

atmosphere. A controlled cooling rate of less than 10°C/min is recommended to minimize

thermal stresses.

Post-Processing:

Once cooled, carefully remove the component from the substrate, often requiring wire

EDM.

The as-built component will likely require further post-processing, such as heat treatment

and surface finishing.

Visualization
Experimental Workflow for LMD of Titanium Aluminide
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Caption: Experimental workflow for Laser Metal Deposition of TiAl components.
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To be continued with sections on Mechanical Properties, Microstructure Characterization, Heat

Treatment Protocols, and additional diagrams. I will now proceed to the next step to generate

these sections. I will now continue with the application notes, focusing on the mechanical

properties and the protocol for microstructure characterization of LMD-produced TiAl

components. I will create a table summarizing the mechanical properties and a detailed step-

by-step protocol for metallographic analysis. I will also generate a Graphviz diagram illustrating

the relationship between LMD process parameters, the resulting microstructure, and the final

mechanical properties. As before, I will synthesize this information from the previously

conducted searches. If I encounter any specific gaps in the data required for these sections, I

will perform targeted searches.

Continuing from the previous response:

Data Presentation (Continued)
Mechanical Properties of LMD Titanium Aluminide
Components
The mechanical properties of LMD-fabricated TiAl components are highly dependent on the

processing conditions, post-deposition heat treatments, and the resulting microstructure. The

following table presents a summary of typical room temperature mechanical properties for LMD

Ti-48Al-2Cr-2Nb.
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Property As-Deposited

After Heat

Treatment (e.g.,

HIP +

Annealing)

Wrought/Cast

(for

comparison)

Remarks

Ultimate Tensile

Strength (MPa)
600 - 850 700 - 950 550 - 750

As-deposited

strength can be

high due to fine,

non-equilibrium

microstructures.

Heat treatment

can further

enhance strength

through

microstructural

homogenization

and optimization.

Yield Strength

(MPa)
500 - 750 600 - 850 450 - 650

The fine grain

size in LMD

components

contributes to a

higher yield

strength

compared to

coarser-grained

cast or wrought

counterparts.
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Elongation to

Failure (%)
< 1.0 1.0 - 2.5 0.5 - 2.0

Ductility is a

major challenge

for TiAl alloys.

As-deposited

components are

often very brittle.

Post-deposition

heat treatment is

essential to

improve ductility.

Microhardness

(HV)
400 - 600 350 - 450 300 - 400

The high

hardness in the

as-deposited

state is attributed

to fine dendritic

and martensitic

structures

resulting from

rapid cooling.

Fracture

Toughness

(MPa·m¹/²)

10 - 15 15 - 25 12 - 22

Heat treatment to

produce a fully

lamellar or

duplex

microstructure is

crucial for

improving

fracture

toughness.

Note: The values presented are indicative and can vary significantly based on specific process

parameters and heat treatment cycles.

Experimental Protocols (Continued)
Protocol for Microstructure Characterization of LMD TiAl
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This protocol describes the procedure for preparing and analyzing the microstructure of LMD-

produced TiAl components.

3.2.1. Equipment and Materials

Sectioning: Low-speed diamond saw or wire electrical discharge machining (EDM).

Mounting: Hot or cold mounting press and appropriate mounting resin (e.g., phenolic or

epoxy).

Grinding and Polishing: Automated or manual grinding/polishing machine, SiC grinding

papers (240 to 1200 grit), diamond suspensions (e.g., 9 µm, 3 µm, 1 µm), and a final

polishing suspension (e.g., 0.05 µm colloidal silica).

Etching: Kroll's reagent (e.g., 2% HF, 6% HNO₃, 92% H₂O) or a modified etchant for TiAl.

Microscopy: Optical microscope, Scanning Electron Microscope (SEM) with Energy

Dispersive X-ray Spectroscopy (EDS) and Electron Backscatter Diffraction (EBSD)

capabilities.

Phase Analysis: X-ray Diffractometer (XRD).

PPE: Acid-resistant gloves, safety glasses, and a fume hood for etching.

3.2.2. Procedure

Sectioning:

Extract a representative sample from the LMD component. For anisotropic

microstructures, sectioning along both the build direction (longitudinal) and perpendicular

to it (transverse) is recommended.

Use a low-speed diamond saw with ample cooling to minimize deformation.

Mounting:

Clean the sectioned sample with an ultrasonic bath in ethanol.
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Mount the sample in a resin to facilitate handling during grinding and polishing.

Grinding:

Begin grinding with a coarse SiC paper (e.g., 240 grit) to planarize the surface.

Proceed with progressively finer SiC papers (e.g., 400, 600, 800, 1200 grit), ensuring to

rinse the sample between each step to remove abrasive particles.

Polishing:

Polish the sample using diamond suspensions on a polishing cloth, starting with a coarser

grit (e.g., 9 µm) and moving to finer grits (e.g., 3 µm, 1 µm).

Perform a final polish using a 0.05 µm colloidal silica suspension to achieve a mirror-like,

deformation-free surface.

Etching:

In a fume hood, immerse or swab the polished surface with Kroll's reagent for a few

seconds (typically 5-15 seconds).

Immediately rinse the sample with water and then ethanol, and dry it with a stream of air.

The etching time may need to be optimized to reveal the microstructure clearly without

over-etching.

Microscopic Analysis:

Optical Microscopy: Examine the etched sample to observe the general microstructure,

including grain size, morphology, and the presence of any macroscopic defects like cracks

or pores.

Scanning Electron Microscopy (SEM): Use SEM for higher magnification imaging of the

microstructure, such as the lamellar spacing in γ-TiAl/α₂-Ti₃Al colonies.

Energy Dispersive X-ray Spectroscopy (EDS): Perform EDS analysis to determine the

elemental composition of different phases and to identify any elemental segregation.
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Electron Backscatter Diffraction (EBSD): Use EBSD to analyze the crystallographic texture

and grain orientation, which can be highly anisotropic in LMD components.

Phase Analysis:

X-ray Diffraction (XRD): Perform XRD analysis on a polished, unetched sample to identify

the phases present (e.g., γ-TiAl, α₂-Ti₃Al, β/B2) and their relative volume fractions.

Visualization (Continued)
Relationship Between LMD Process, Microstructure, and
Properties
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Caption: Interdependencies of LMD parameters, microstructure, and properties.
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To be continued with sections on Heat Treatment Protocols, Mechanical Testing Protocols, and

additional diagrams. I will now proceed to the next step to generate these sections. I will now

generate the final part of the application notes. This will include the detailed protocols for post-

deposition heat treatment and mechanical testing (tensile testing). I will also create a final

Graphviz diagram illustrating a typical heat treatment cycle for LMD TiAl components. The

information for these sections will be synthesized from the previously conducted searches,

focusing on details about heat treatment temperatures, durations, and standard procedures for

tensile testing of additively manufactured metals. If any critical details for these protocols are

missing, I will perform a final targeted search.

Continuing from the previous response:

Experimental Protocols (Continued)
Protocol for Post-Deposition Heat Treatment of LMD TiAl
Post-deposition heat treatment is essential for homogenizing the microstructure, relieving

residual stresses, and improving the mechanical properties, particularly ductility, of LMD TiAl

components. This protocol describes a typical two-stage heat treatment process involving Hot

Isostatic Pressing (HIP) followed by annealing.

3.3.1. Equipment and Materials

Hot Isostatic Press (HIP): A HIP unit capable of reaching at least 1260°C and pressures up to

200 MPa, with a high-purity argon atmosphere.

Vacuum/Inert Atmosphere Furnace: A furnace capable of reaching at least 1400°C with a

controlled cooling rate and a high-purity argon or vacuum environment.

LMD Ti-48Al-2Cr-2Nb Component: The as-built component, removed from the substrate.

3.3.2. Procedure

Hot Isostatic Pressing (HIP):

Purpose: To close internal porosity and improve the metallurgical bonding between layers.

Cycle:
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Place the as-built TiAl component inside the HIP vessel.

Pressurize the vessel with high-purity argon to approximately 100-150 MPa.

Heat the component to a temperature of 1200-1260°C.

Hold at the peak temperature and pressure for 2 to 4 hours.

Cool the component down to room temperature at a controlled rate within the HIP unit.

Multi-Stage Annealing Heat Treatment:

Purpose: To tailor the microstructure to achieve a desired balance of mechanical

properties (e.g., a duplex or fully lamellar microstructure).

Cycle (Example for a Duplex Microstructure):

Place the HIPed component in the vacuum/inert atmosphere furnace.

Heat the component to a temperature within the α+γ phase field, for example, 1200-

1250°C.

Hold at this temperature for 1 to 2 hours to allow for microstructural homogenization.

Cool the component at a controlled rate (e.g., furnace cooling) to a lower annealing

temperature, for instance, 800-900°C.

Hold at this second temperature for 2 to 6 hours for stabilization of the γ phase.

Finally, cool the component to room temperature. The cooling rate from the annealing

temperatures significantly influences the final lamellar spacing and grain size.

Protocol for Tensile Testing of LMD TiAl
This protocol outlines the procedure for performing uniaxial tensile testing on LMD TiAl

specimens according to ASTM E8/E8M standards, with considerations for additively

manufactured materials.[2][3][4][5]

3.4.1. Equipment and Materials

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 21 Tech Support

https://repositories.lib.utexas.edu/server/api/core/bitstreams/7c7d22a9-ab67-45f8-b6cb-e3b61282b90a/content
https://www.testresources.net/applications/standards/astm/astm-e8
https://www.valencesurfacetech.com/the-news/astm-e8/
https://www.njii.com/2024/09/tensile-testing-additively-manufactured-metals-the-criticality-of-standardized-test-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Universal Testing Machine (UTM): A calibrated UTM equipped with high-temperature

capabilities if elevated temperature testing is required.

Extensometer: A high-precision extensometer suitable for measuring the small strains typical

of TiAl alloys.

Tensile Test Specimens: Sub-size, dog-bone shaped specimens machined from the heat-

treated LMD TiAl component. The orientation of the specimens relative to the build direction

(e.g., vertical and horizontal) should be noted and tested separately to evaluate anisotropy.

Machining: Wire EDM is recommended for extracting specimen blanks to minimize

machining-induced surface damage, followed by low-stress grinding and polishing of the

gauge section.

3.4.2. Procedure

Specimen Preparation:

Machine the tensile specimens from the heat-treated LMD component according to ASTM

E8/E8M specifications for sub-size specimens.[2][3][4]

Carefully measure and record the dimensions of the gauge section for each specimen.

Ensure a smooth surface finish on the gauge section to avoid premature failure from

surface defects.

Test Setup:

Install the appropriate grips in the UTM.

Securely mount the tensile specimen in the grips, ensuring proper alignment to avoid

bending stresses.

Attach the extensometer to the gauge section of the specimen.

Testing:
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Set the test parameters on the UTM control software, including the strain rate. A constant

crosshead speed is typically used.

Begin the test, applying a uniaxial tensile load to the specimen.

Record the load and displacement (from the extensometer) data continuously until the

specimen fractures.

Data Analysis:

Calculate the engineering stress and strain from the recorded load and displacement data.

Plot the stress-strain curve.

Determine the key mechanical properties:

Ultimate Tensile Strength (UTS): The maximum stress reached during the test.

Yield Strength (YS): Typically determined using the 0.2% offset method.

Elongation to Failure: The percentage increase in the gauge length after fracture.

Analyze the fracture surface using SEM to identify the fracture mode (e.g., brittle

cleavage, translamellar, or interlamellar fracture).

Visualization (Continued)
Typical Heat Treatment Cycle for LMD TiAl
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Typical Heat Treatment Cycle for LMD TiAl
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Hold for 1-2 hours

Furnace Cool to 800-900°C

Hold for 2-6 hours (Stabilization)

Cool to Room Temperature

Final Component with
Optimized Microstructure

As-Built LMD Component

Click to download full resolution via product page

Caption: A representative two-stage heat treatment cycle for LMD TiAl components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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